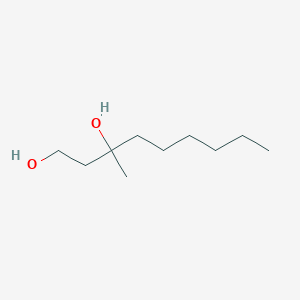

3-Methylnonane-1,3-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

58201-74-4 |

|---|---|

Molecular Formula |

C10H22O2 |

Molecular Weight |

174.28 g/mol |

IUPAC Name |

3-methylnonane-1,3-diol |

InChI |

InChI=1S/C10H22O2/c1-3-4-5-6-7-10(2,12)8-9-11/h11-12H,3-9H2,1-2H3 |

InChI Key |

ISUGKXNNUGLMPH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(CCO)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Methylnonane 1,3 Diol

Stereoselective Synthesis Approaches for 1,3-Diols

The 1,3-diol moiety is a common feature in many natural products and pharmacologically active molecules. rsc.org Consequently, numerous stereoselective methods have been developed for their synthesis, which can be adapted for 3-Methylnonane-1,3-diol. researchgate.net These approaches often focus on controlling the formation of two stereocenters to yield specific syn- or anti-diastereomers with high enantiomeric purity. nih.gov

A primary strategy for synthesizing 1,3-diols involves the stereoselective reduction of β-hydroxy ketones or 1,3-diketones. semanticscholar.org For this compound, this would involve the reduction of precursors like 4-hydroxy-3-methylnonan-2-one or 3-methylnonane-2,4-dione (B147431).

Various asymmetric reduction methods are employed to obtain chiral diols. nih.gov These include:

Substrate-Induced Diastereoselective Reduction : The existing stereocenter in a β-hydroxy ketone can direct the approach of a reducing agent to the carbonyl group. Reagents like sodium borohydride (B1222165) with chelating agents can favor the formation of the syn-diol. The Narasaka-Prasad reduction is a prominent example used for generating syn-1,3-diols. researchgate.net

Catalytic Asymmetric Hydrogenation : Transition metal catalysts with chiral ligands are used for the highly enantioselective and diastereoselective hydrogenation of carbonyl groups. nih.gov Ruthenium and rhodium-based catalysts have proven effective in reducing both β-hydroxy ketones and 1,3-diketones to their corresponding diols with high stereocontrol. researchgate.net

Chiral Reducing Agents : Reagents such as those derived from chiral oxazaborolidines (e.g., Corey-Bakshi-Shibata or CBS catalysts) are highly effective for the enantioselective reduction of ketones. acs.org Applying such a reagent to a precursor like 4-hydroxy-3-methylnonan-2-one can establish the second stereocenter with a high degree of selectivity. acs.orgresearchgate.net

| Method | Precursor Type | Typical Reagent/Catalyst | Primary Stereochemical Outcome |

|---|---|---|---|

| Narasaka-Prasad Reduction | β-Hydroxy Ketone | NaBH4, Et2BOMe | syn-Diol |

| Asymmetric Hydrogenation | β-Hydroxy Ketone or 1,3-Diketone | Ru-BINAP | syn- or anti-Diol |

| CBS Reduction | β-Hydroxy Ketone | (R)- or (S)-CBS-oxazaborolidine | Enantioselective reduction to a specific diol isomer |

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing chiral diols. rsc.org Enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), operate with high chemo-, regio-, and stereoselectivity under mild conditions. nih.gov

Enzymes can distinguish between two similar functional groups within a molecule (regioselectivity) and between two enantiotopic faces of a prochiral group (enantioselectivity). rsc.org In the synthesis of 1,3-diols from a 1,3-diketone precursor like 3-methylnonane-2,4-dione, an enzyme can selectively reduce one of the two carbonyl groups to furnish a chiral β-hydroxy ketone. nih.gov A second, different enzyme can then reduce the remaining ketone, controlling the stereochemistry of the second hydroxyl group. The choice of enzyme is crucial, as different ADHs can produce opposite stereoisomers from the same substrate. nih.gov

One-pot cascade reactions, where multiple enzymatic or chemoenzymatic steps occur sequentially in the same vessel, represent a highly efficient synthetic strategy. nih.govacs.org This approach minimizes waste and purification steps while enabling the rapid construction of molecular complexity. nih.gov A chemoenzymatic cascade for this compound could involve an initial organocatalyzed aldol (B89426) reaction to form the β-hydroxy ketone intermediate, followed by the in-situ stereoselective reduction of the ketone using a specific ADH and a cofactor recycling system. nih.gov Such processes allow for the synthesis of any of the four possible stereoisomers of a 1,3-diol by carefully selecting the combination of chemical and biological catalysts. nih.govucl.ac.uk

| Enzyme Class | Transformation | Key Advantage | Application Example |

|---|---|---|---|

| Ketoreductases (KREDs) / Alcohol Dehydrogenases (ADHs) | Reduction of ketones to alcohols | High enantio- and diastereoselectivity | Reduction of 3-methylnonane-2,4-dione to a chiral hydroxyketone |

| Hydrolases (e.g., Lipases) | Kinetic resolution of racemic diols or esters | Separation of enantiomers | Acylation of one enantiomer of racemic this compound |

The carbon backbone of this compound can be constructed using carbon-carbon bond-forming reactions that control the stereochemistry. The aldol reaction is a cornerstone of this approach, creating a β-hydroxy ketone that is a direct precursor to the 1,3-diol. nih.gov

Modern asymmetric aldol reactions utilize chiral catalysts to control the formation of new stereocenters. For the synthesis of the 4-hydroxy-3-methylnonan-2-one precursor, an asymmetric aldol reaction between n-hexanal and the enolate of methyl ethyl ketone would be employed.

Key methods include:

Organocatalysis : Small chiral organic molecules, such as proline and its derivatives, can catalyze highly enantioselective and diastereoselective aldol reactions. acs.orgresearchgate.net These catalysts activate the substrates by forming enamines or iminium ions.

Chiral Lewis Acid Catalysis : Chiral metal complexes can coordinate to the carbonyl substrates, creating a chiral environment that directs the approach of the nucleophile, leading to high stereoselectivity.

The choice of catalyst and reaction conditions can be tuned to favor either the syn- or anti-aldol adduct, which can then be reduced to the corresponding syn- or anti-1,3-diol.

Enzymatic and Biocatalytic Pathways for Chiral Diols

Retrosynthetic Analysis and Target-Oriented Synthesis of Methylnonane-1,3-diols

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.comicj-e.org

For this compound, the primary disconnections are the C-O bonds of the hydroxyl groups and the C3-C4 bond.

C-O Disconnections (Reduction) : The two hydroxyl groups of the diol can be retrosynthetically converted back to carbonyl groups. This leads to two potential precursors: the β-hydroxy ketone (A) (4-hydroxy-3-methylnonan-2-one) or the 1,3-diketone (B) (3-methylnonane-2,4-dione). This step corresponds to a reduction in the forward synthesis.

C-C Disconnection (Aldol Reaction) : The β-hydroxy ketone (A) can be disconnected at the C3-C4 bond via a retro-aldol reaction. This breaks the molecule down into two simpler carbonyl compounds: n-hexanal (C) and an enolate equivalent of methyl ethyl ketone (D) . researchgate.net Similarly, the diketone (B) can be disconnected via a retro-Claisen condensation, leading back to an ester and a ketone.

This analysis suggests a straightforward synthetic plan:

Step 1 (Aldol Condensation) : An asymmetric aldol reaction between n-hexanal (C) and methyl ethyl ketone (D) , using a suitable chiral catalyst, would produce the chiral β-hydroxy ketone (A) with controlled stereochemistry. A practical synthesis for the related diketone has been demonstrated via the aldol condensation of n-hexanal and methyl ethyl ketone. researchgate.net

Step 2 (Stereoselective Reduction) : The resulting β-hydroxy ketone (A) is then subjected to a diastereoselective reduction (e.g., Narasaka-Prasad reduction for the syn-diol or other conditions for the anti-diol) to install the second hydroxyl group, yielding the target this compound with the desired stereochemistry. Alternatively, the diketone (B) could be synthesized and then undergo a two-step or tandem stereoselective reduction using enzymatic or chemical catalysts. researchgate.net

This target-oriented approach, combining a stereoselective C-C bond formation with a subsequent stereoselective reduction, provides a flexible and powerful strategy for accessing specific stereoisomers of this compound. nih.govnih.gov

Strategic Bond Disconnections for the 1,3-Diol Moiety

Retrosynthetic analysis, or the process of breaking down a target molecule into simpler, commercially available precursors, is a cornerstone of synthetic planning. bham.ac.uk For a 1,3-dioxygenated compound like this compound, the disconnections are guided by known, reliable bond-forming reactions. quimicaorganica.org

The most logical disconnection occurs at the C3-C4 bond. This bond is strategically positioned between the two hydroxyl-bearing carbons, suggesting an aldol-type reaction as the forward synthetic step. This disconnection yields two synthons: a nucleophilic enolate derived from methyl ethyl ketone and an electrophilic hexanal (B45976). These correspond to readily available chemical reagents.

A second potential, though less common, disconnection could be made at the C2-C3 bond. This would involve a more complex bond formation between a nucleophile derived from 1-heptanol (B7768884) and an electrophilic propylene (B89431) oxide derivative, representing a more challenging synthetic route.

| Disconnection Site | Resulting Precursors (Synthetic Equivalents) | Implied Forward Reaction |

| C3 – C4 Bond | Hexanal and Methyl ethyl ketone | Aldol Condensation |

| C2 – C3 Bond | 1-Heptanol derivative and Propylene oxide derivative | Grignard/Organolithium addition |

Building Block Approaches Utilizing Readily Available Precursors

The structure of this compound is reminiscent of polyketide natural products, which are biosynthesized through the stepwise condensation of acyl-CoA building blocks. researchgate.netwikipedia.org This biosynthetic paradigm can inspire a laboratory synthesis using a building block approach.

Following the most logical C3-C4 disconnection, the synthesis is built upon two key precursors:

Hexanal: A six-carbon aldehyde that forms the main carbon chain of the molecule.

Methyl ethyl ketone: A four-carbon ketone that provides the methyl-branched head of the molecule containing the two oxygen functional groups.

This strategy aligns with the principles of polyketide synthesis, where enzyme complexes known as polyketide synthases (PKS) polymerize simple acyl-CoA units to create complex structures. nih.govacs.org In a laboratory setting, chemists mimic this by using powerful carbon-carbon bond-forming reactions to assemble simple, inexpensive starting materials into the desired, more complex target.

Classical and Modern Synthetic Transformations in Diol Formation

The construction of the 1,3-diol unit is achieved through a sequence of reliable and well-understood chemical reactions. These range from classical condensation reactions to modern, highly selective catalytic processes.

Carbonyl Condensation Reactions (e.g., Aldol-type reactions)

The Aldol reaction is a powerful tool for forming carbon-carbon bonds and is particularly well-suited for the synthesis of β-hydroxy carbonyl compounds, which are direct precursors to 1,3-diols. acs.orgacs.org The synthesis of this compound via this route involves the reaction of hexanal with the enolate of methyl ethyl ketone. The resulting β-hydroxy ketone, 4-hydroxy-3-methylnonan-2-one, can then be reduced to the target 1,3-diol. A closely related compound, 3-methylnonane-2,4-dione, has been synthesized using an aldol condensation of n-hexanal and methyl ethyl ketone, followed by an oxidation step. researchgate.net

Modern advancements in this area allow for high levels of stereocontrol. Asymmetric aldol reactions, using chiral catalysts or auxiliaries, can be employed to selectively produce a single enantiomer or diastereomer of the β-hydroxy ketone precursor, which then leads to a stereochemically pure 1,3-diol. acs.orgorganic-chemistry.org

| Reaction Type | Catalyst/Reagent Example | Key Transformation | Stereochemical Control |

| Base-Catalyzed Aldol | Sodium hydroxide (B78521) (NaOH) | Hexanal + Methyl ethyl ketone → 4-hydroxy-3-methylnonan-2-one | Produces a mixture of stereoisomers |

| Asymmetric Aldol | Proline-derived organocatalyst | Hexanal + Methyl ethyl ketone → Chiral 4-hydroxy-3-methylnonan-2-one | High enantiomeric and diastereomeric purity can be achieved acs.org |

Advanced Coupling Reactions for Carbon-Carbon Bond Formation (e.g., Cadiot–Chodkiewicz coupling)

The Cadiot–Chodkiewicz coupling is a copper(I)-catalyzed reaction that forms an unsymmetrical 1,3-diyne (a molecule with two triple bonds) from a terminal alkyne and a 1-haloalkyne. rsc.orgwikipedia.org This reaction is a powerful method for creating C(sp)-C(sp) bonds and has been widely used in the synthesis of natural products, polymers, and supramolecular structures. rsc.orgnih.gov

While not a direct route to a saturated aliphatic diol like this compound, the Cadiot–Chodkiewicz coupling represents a sophisticated strategy for building a specific carbon skeleton. A hypothetical route could involve coupling a five-carbon terminal alkyne with a protected, functionalized four-carbon 1-haloalkyne. The resulting diyne backbone would then require subsequent chemical modifications, including hydrogenation of the triple bonds and installation of the hydroxyl groups, to arrive at the final target molecule.

| Component 1 | Component 2 | Catalyst System | Product Type |

| Terminal Alkyne | 1-Haloalkyne | Copper(I) salt (e.g., CuBr), Amine Base | 1,3-Diyne wikipedia.orgalfa-chemistry.com |

Olefin Functionalization Techniques (e.g., Sharpless Asymmetric Epoxidation)

Olefin (alkene) functionalization provides a powerful entry into diol synthesis, particularly for controlling stereochemistry. The Sharpless Asymmetric Epoxidation is a renowned method for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with high enantioselectivity. wikipedia.org The reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral ligand such as diethyl tartrate (DET), and an oxidant like tert-butyl hydroperoxide. wikipedia.org

For the synthesis of this compound, a hypothetical allylic alcohol precursor could be synthesized and then subjected to Sharpless epoxidation. The resulting chiral epoxide can undergo regioselective ring-opening to install the second hydroxyl group, thereby establishing the 1,3-diol relationship with a high degree of stereocontrol.

A related and more direct method is the Sharpless Asymmetric Dihydroxylation, which converts an alkene directly into a chiral vicinal diol (a 1,2-diol) using osmium tetroxide and a chiral quinine (B1679958) ligand. semanticscholar.orgmdpi.com While this produces a 1,2-diol, such an intermediate could be further elaborated into the target 1,3-diol through subsequent reactions.

| Method | Substrate | Key Reagents | Product |

| Sharpless Asymmetric Epoxidation | Allylic Alcohol | Ti(OiPr)₄, (+)- or (-)-DET, t-BuOOH | Chiral 2,3-Epoxyalcohol wikipedia.org |

| Sharpless Asymmetric Dihydroxylation | Alkene | OsO₄ (catalytic), Chiral Ligand, Co-oxidant | Chiral 1,2-Diol mdpi.comscripps.edu |

Functional Group Interconversions and Protective Group Strategies

Throughout a multi-step synthesis, the manipulation of functional groups is critical. A key functional group interconversion (FGI) in the synthesis of this compound is the reduction of a ketone to a hydroxyl group. imperial.ac.uk Specifically, the β-hydroxy ketone intermediate from an aldol reaction is reduced to the final 1,3-diol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.com

When performing reactions on other parts of the molecule, it is often necessary to temporarily mask the reactive hydroxyl groups to prevent unwanted side reactions. This is accomplished using protecting groups. For 1,2- and 1,3-diols, a common and efficient strategy is to form a cyclic acetal, which is stable under basic and nucleophilic conditions but can be easily removed with acid. chem-station.comwikipedia.orgthieme-connect.de

| Protecting Group | Formation Reagents | Stability | Cleavage Conditions |

| Isopropylidene Acetal (Acetonide) | Acetone (B3395972), Acid catalyst | Basic, Nucleophilic, Reductive, Oxidative conditions | Mild aqueous acid thieme-connect.de |

| Benzylidene Acetal | Benzaldehyde, Acid catalyst | Basic, Nucleophilic, Reductive conditions | Mild aqueous acid, Catalytic Hydrogenation chem-station.comwikipedia.org |

| Silyl Ethers (e.g., TBDMS) | TBDMSCl, Imidazole | Basic, Nucleophilic conditions | Acid, Fluoride source (e.g., TBAF) |

Advanced Separation and Purification Techniques for Synthetic Intermediates and Products

The synthesis of this compound, a chiral compound with two stereocenters, necessitates sophisticated separation and purification strategies to isolate the desired stereoisomers and remove impurities. The structural complexity, arising from the potential for four stereoisomers (two pairs of enantiomers), requires techniques that can differentiate between subtle stereochemical differences. Advanced chromatographic and non-chromatographic methods are therefore essential for obtaining the compound in high purity and, if required, as a single stereoisomer.

The primary challenges in the purification of this compound and its synthetic intermediates include the separation of diastereomers (syn and anti isomers) and the resolution of enantiomers. Additionally, the removal of structurally similar impurities, such as unreacted starting materials or byproducts from side reactions, is critical. The choice of a specific technique is often dictated by the scale of the synthesis, the desired purity level, and the specific isomeric form needed for subsequent applications.

Chromatographic Methods

Chromatography is a cornerstone for the purification of complex organic molecules like this compound. Both achiral and chiral chromatographic techniques are employed at different stages of the synthesis and purification process.

Flash Column Chromatography: This is a fundamental technique for the routine purification of synthetic intermediates and the final product from non-isomeric impurities. rsc.orgacs.org Using silica (B1680970) gel as the stationary phase and a solvent gradient (e.g., hexane/ethyl acetate), it is possible to separate compounds based on polarity. For 1,3-diols, this method is effective in removing less polar starting materials or more polar byproducts. acs.org While generally not capable of resolving enantiomers, it can, in some cases, achieve partial or complete separation of diastereomers due to their different physical properties, which lead to differential interaction with the stationary phase. acs.orgchromatographytoday.com

High-Performance Liquid Chromatography (HPLC): For higher purity and more challenging separations, HPLC is the method of choice. It can be used in both normal-phase and reversed-phase modes.

Achiral HPLC for Diastereomer Separation: Diastereomers of 1,3-diols can often be separated on standard achiral stationary phases like silica gel or C18-modified silica. nih.gov The separation is based on the different spatial arrangements of the hydroxyl and methyl groups, which affect their interaction with the stationary phase. The choice of mobile phase is critical for achieving good resolution.

| Stationary Phase | Mobile Phase System | Compound Type | Observation |

| Silica Gel | Hexane/Ethanol | Diastereomeric piracetam (B1677957) analogues | Good resolution (Rs = 2.20) achieved. chromatographytoday.com |

| Silica Gel | Hexane/Isopropanol | Diastereomeric esters of a chiral alcohol | Efficient separation with a high resolution factor (Rs = 1.79). nih.gov |

| C18 (Reversed-Phase) | Acetonitrile/Water | Diastereomeric piracetam analogues | Suitable for separation with resolution (Rs) around 1.2-1.3. chromatographytoday.com |

Chiral HPLC for Enantiomer Resolution: The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). chiraltech.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a wide range of chiral compounds, including alcohols and diols. nih.govmdpi.com These columns create transient diastereomeric complexes with the enantiomers, leading to different retention times.

| Chiral Stationary Phase (CSP) | Mobile Phase | Compound Class | Reference |

| Chiralpak AD-H (amylose derivative) | Hexane/Isopropanol | Chiral 1,3-diols | Used for determination of enantiomeric excess. acs.orgnih.gov |

| Chiralpak IA, IC (amylose derivatives) | Hexane/2-Propanol | Isomeric allylic compounds | Successful separation of all isomers, including enantiomers. nih.gov |

| Chiralcel OD (cellulose derivative) | Not specified | General enantiomers | Example of a coated polysaccharide phase. youtube.com |

| ReproSil Chiral MIG (amylose derivative) | Acetonitrile/Water | Liquid crystalline racemates | High resolution (Rs > 11) and selectivity (> 3) achieved. mdpi.com |

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful technique for both analytical and preparative chiral separations. nih.govnih.gov It uses supercritical carbon dioxide as the main mobile phase, often with a small amount of an organic modifier (e.g., methanol). SFC offers several advantages over HPLC, including faster separations, reduced solvent consumption, and lower environmental impact. chiraltech.comselvita.com Polysaccharide-based chiral columns are also widely used in SFC for resolving enantiomers of diols and other chiral molecules. nih.gov Due to its efficiency, SFC is increasingly becoming the primary method for preparative chiral chromatography in the pharmaceutical industry. nih.govselvita.com

Non-Chromatographic Methods

While chromatography is versatile, non-chromatographic methods can be highly effective, particularly for large-scale purification and the separation of specific types of isomers.

Crystallization: This is a classic and cost-effective method for purifying solid compounds. For this compound, which may be an oil or a low-melting solid, crystallization might be challenging. However, it can be applied to solid synthetic intermediates.

Direct Crystallization: If the desired compound is a solid and the impurities have different solubilities in a particular solvent system, direct crystallization can be a highly effective purification step. The choice of solvent is crucial and is often determined empirically.

Diastereomeric Resolution by Crystallization: This method involves reacting the racemic diol with a chiral resolving agent to form a pair of diastereomeric salts or derivatives. nih.gov These diastereomers have different physical properties, including solubility, which can allow for their separation by fractional crystallization. After separation, the resolving agent is cleaved to yield the enantiomerically enriched diol. This is a well-established industrial method for producing single enantiomers. nih.gov

Derivatization Followed by Separation: In cases where direct separation of stereoisomers is difficult, the diol can be converted into a derivative that is more amenable to separation.

Formation of Diastereomers: As mentioned for crystallization, reacting the racemic diol with an enantiomerically pure chiral acid or other agent creates diastereomers. nih.gov These diastereomers can then be separated using standard achiral chromatography (e.g., flash chromatography or HPLC on silica gel). rsc.orgnih.gov After separation, the chiral auxiliary is removed to regenerate the separated diol enantiomers.

Formation of Acetonides: 1,3-diols can react with acetone or a ketone equivalent to form cyclic acetals (acetonides). The syn and anti diastereomers of the diol will form diastereomeric acetonides. These acetonides may have different chromatographic properties, allowing for their separation. More interestingly, they can exhibit different rates of hydrolysis. This difference can be exploited to selectively cleave one diastereomer back to the diol, while the other remains as the acetonide, facilitating their separation.

The selection of an appropriate separation and purification strategy for this compound depends on the specific goals of the synthesis. For general purification from non-isomeric impurities, flash chromatography is often sufficient. For the separation of diastereomers, either achiral HPLC or derivatization followed by standard chromatography can be employed. Finally, for obtaining enantiomerically pure forms of the diol, chiral chromatography (HPLC or SFC) or classical resolution via diastereomeric salt crystallization are the most powerful techniques.

Chemical Reactivity and Mechanistic Studies of 3 Methylnonane 1,3 Diol

Oxidative Transformations of 1,3-Diols

The oxidation of 1,3-diols such as 3-Methylnonane-1,3-diol can be selectively controlled to yield different carbonyl-containing products. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions. The primary alcohol at the C-1 position and the tertiary alcohol at the C-3 position exhibit different reactivities, although many potent oxidizing systems can affect both.

The selective oxidation of 1,3-diols can lead to the formation of β-hydroxy ketones, β-hydroxy aldehydes, or, under more forceful conditions, β-diketones. For a compound like this compound, selective oxidation of the primary alcohol at the C-1 position without affecting the tertiary alcohol at C-3 would yield 3-hydroxy-3-methylnonanal. Conversely, though less common due to the stability of tertiary alcohols, oxidation could theoretically target the C-3 position.

Complete oxidation of both alcohol functionalities results in the corresponding diketone. A variety of reagents can be employed for such transformations, with outcomes influenced by the reagent's selectivity and strength.

| Oxidizing System | Target Functionality | Potential Product from this compound |

| PCC, PDC | Primary Alcohol | 3-Hydroxy-3-methylnonanal |

| Jones Reagent | Primary & Secondary Alcohols | 3-Methylnonane-1,3-dione (via oxidation and potential rearrangement) |

| TEMPO-based systems | Primary Alcohol | 3-Hydroxy-3-methylnonanal |

This table is interactive. Click on headers to sort.

Modern synthetic methods favor catalytic systems for oxidation due to their efficiency, selectivity, and reduced environmental impact. Oxoammonium salts, such as those derived from 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), are particularly effective for the selective oxidation of alcohols. rsc.orgresearchgate.net These systems typically involve a catalytic amount of the nitroxide radical and a stoichiometric co-oxidant. researchgate.net

Specifically, 4-acetamido-TEMPO can be used to oxidize terminal diols. rsc.org In the case of this compound, such a system would be expected to selectively oxidize the primary alcohol at the C-1 position to an aldehyde, leaving the tertiary alcohol at C-3 intact. The catalytic cycle involves the oxoammonium cation as the active oxidizing species, which is reduced to a hydroxylamine (B1172632) and then re-oxidized by the co-oxidant to continue the cycle. researchgate.net The oxidation of diols to products like lactones or dialdehydes has been systematically studied, with the outcome often depending on the length of the carbon chain separating the hydroxyl groups. rsc.orgresearcher.life

Nucleophilic Reactions and Derivatization

The hydroxyl groups of this compound can act as leaving groups in nucleophilic substitution reactions, typically after protonation or conversion to a more reactive species (e.g., a tosylate). libretexts.org A nucleophile, an electron-rich species, can then attack the electrophilic carbon atom bonded to the oxygen, displacing the leaving group. wikipedia.orgbyjus.com

In the presence of a strong acid, the hydroxyl groups of the diol can be protonated to form good leaving groups (water). libretexts.org This activation allows for subsequent attack by nucleophiles. An interesting aspect of 1,3-diols is the potential for intramolecular reactions. If one hydroxyl group leaves, the other may act as an internal nucleophile, potentially forming a transient cyclic ether-like intermediate (an oxetane (B1205548) ring in this case).

Alternatively, under certain conditions, the diol can react with electrophiles to form cyclic intermediates. For example, reaction with a carbonyl compound under acidic conditions can form a cyclic acetal, which involves the formation of a six-membered 1,3-dioxane (B1201747) ring. This process proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack from one of the diol's hydroxyl groups, cyclization via attack from the second hydroxyl group, and subsequent dehydration.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The 1,3-disposition of the hydroxyl groups in this compound is ideal for the formation of stable six-membered heterocyclic rings. These cyclization reactions are valuable for creating new molecular architectures and for protecting the diol functional group during other synthetic transformations. researchgate.net

One of the most common and synthetically useful reactions for 1,3-diols is their condensation with aldehydes or ketones to form cyclic acetals or ketals, respectively. chem-station.comwikipedia.org When this compound reacts with an aldehyde (R-CHO) or a ketone (R-CO-R') in the presence of an acid catalyst, it forms a substituted 1,3-dioxane. organic-chemistry.org This reaction is reversible and is typically driven to completion by removing the water that is formed, often using a Dean-Stark apparatus. organic-chemistry.orglibretexts.org

These 1,3-dioxanes serve as excellent protecting groups for the diol because they are stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, but can be easily removed by treatment with aqueous acid. chem-station.comlibretexts.org This strategy allows chemists to perform reactions on other parts of a molecule without affecting the hydroxyl groups.

| Carbonyl Compound | Catalyst | Heterocyclic Product |

| Acetone (B3395972) | p-Toluenesulfonic acid | 2,2,4-Trimethyl-4-hexyl-1,3-dioxane |

| Benzaldehyde | Lewis Acid (e.g., ZrCl₄) | 2-Phenyl-4-methyl-4-hexyl-1,3-dioxane |

| Formaldehyde | Acid Catalyst | 4-Methyl-4-hexyl-1,3-dioxane |

This table is interactive. Click on headers to sort.

This protective strategy is a cornerstone of complex molecule synthesis, enabling selective chemical modifications elsewhere in the molecular structure. libretexts.orglibretexts.org

Dehydration and Rearrangement Processes Specific to 1,3-Diols

The acid-catalyzed dehydration of 1,3-diols can proceed through several pathways, often leading to the formation of unsaturated alcohols, dienes, or carbonyl compounds. The specific products formed are dependent on the structure of the diol and the reaction conditions. In the case of this compound, protonation of one of the hydroxyl groups by an acid catalyst initiates the reaction, converting the hydroxyl group into a good leaving group (water). study.com

Subsequent loss of a water molecule can lead to the formation of a carbocation intermediate. The stability of this carbocation will dictate the subsequent reaction pathway. For this compound, protonation can occur at either the C1 or C3 hydroxyl group. Protonation at the C1 hydroxyl would lead to a primary carbocation, which is relatively unstable. Protonation at the C3 hydroxyl group would result in a tertiary carbocation, which is significantly more stable.

Once the carbocation is formed, a variety of competing reactions can occur:

Elimination: A proton can be abstracted from an adjacent carbon atom to form a double bond, resulting in an unsaturated alcohol.

Rearrangement: The initial carbocation can undergo rearrangement to a more stable carbocation. While the classic Pinacol and Wagner-Meerwein rearrangements describe 1,2-diol systems, analogous 1,2-hydride or 1,2-alkyl shifts can occur in 1,3-diol systems to generate a more stable carbocationic intermediate. jetir.orgwikipedia.org For instance, a hydride shift could occur, or in the case of this compound, the migration of the methyl group could potentially lead to a more stabilized carbocation prior to elimination or reaction with a nucleophile. ucla.edulibretexts.orgnptel.ac.inmasterorganicchemistry.comwikipedia.org

Cleavage: In some instances, particularly with di-tertiary 1,3-diols, acid-catalyzed dehydration can lead to fragmentation of the carbon skeleton, yielding a ketone and an olefin. acs.org

The dehydration of 1,3-diols can also be influenced by the type of acid catalyst used and the reaction temperature. Studies on other 1,3-diols, such as 1,3-butanediol, have shown that both Brønsted and Lewis acid sites can play a crucial role in the dehydration process. researchgate.net

A plausible reaction pathway for the acid-catalyzed dehydration of this compound is outlined below:

| Step | Description | Intermediate/Product |

| 1 | Protonation of the tertiary hydroxyl group at C3 by an acid catalyst. | Oxonium ion |

| 2 | Loss of a water molecule to form a tertiary carbocation at C3. | Tertiary carbocation |

| 3a | Elimination of a proton from C2 to form an unsaturated alcohol. | 3-Methylnon-2-en-1-ol |

| 3b | Elimination of a proton from C4 to form an unsaturated alcohol. | 3-Methylnon-3-en-1-ol |

| 3c | 1,2-Hydride shift from C2 to C3, followed by elimination. | Rearranged unsaturated alcohol |

Computational and Theoretical Investigations of Reaction Mechanisms

Due to the transient and often complex nature of reaction intermediates and transition states, computational and theoretical methods have become indispensable tools for elucidating the detailed mechanisms of organic reactions, including those of 1,3-diols.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov In the context of the reactivity of this compound, DFT calculations can provide valuable insights into the thermodynamics and kinetics of potential reaction pathways.

Researchers can use DFT to:

Optimize Geometries: Determine the lowest energy structures of reactants, intermediates, transition states, and products.

Calculate Energies: Compute the relative energies of these species to construct a potential energy surface for the reaction. This allows for the determination of activation energies and reaction enthalpies.

Characterize Transition States: Identify the transition state structure connecting reactants and products and verify it by the presence of a single imaginary frequency in the vibrational analysis.

For the acid-catalyzed dehydration of a 1,3-diol like 1,3-butanediol, DFT studies have been employed to elucidate the reaction mechanism. researchgate.net Such studies can compare the energy barriers for different pathways, such as the formation of various unsaturated alcohol isomers, and thus predict the major product. A similar approach could be applied to this compound to map out the energy profiles for the competing elimination and rearrangement pathways.

The following table illustrates the type of data that can be obtained from DFT studies on a hypothetical reaction pathway for this compound dehydration:

| Species | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactant (this compound + H+) | 0.0 | - |

| Transition State 1 (Water elimination) | +25.3 | C3-OH2 bond length: 2.1 Å |

| Intermediate (Tertiary carbocation) | +15.8 | - |

| Transition State 2 (Proton abstraction) | +28.1 | C2-H bond length: 1.8 Å |

| Product (3-Methylnon-2-en-1-ol) | -5.2 | - |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics (MD) simulations provide a means to study the time evolution of a system of atoms and molecules. researchgate.netrsc.org By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing a detailed picture of the molecular motions involved in a chemical reaction.

In the context of this compound reactivity, MD simulations can be used to:

Explore Conformational Space: Investigate the different conformations of the diol and how these might influence its reactivity.

Simulate Solvent Effects: Explicitly include solvent molecules in the simulation to understand their role in stabilizing intermediates and transition states. researchgate.net

Study Reaction Dynamics: For reactive force fields, MD can be used to simulate the bond-breaking and bond-forming events of a reaction, providing insights into the timescale and dynamics of the process. nih.govresearchgate.net

For instance, MD simulations could be employed to study the diffusion of the acid catalyst to the diol, the dynamics of the protonation event, and the subsequent departure of the water molecule. By analyzing the trajectories, researchers can gain a deeper understanding of the microscopic details of the reaction mechanism that are not accessible through static DFT calculations alone.

Spectroscopic and Analytical Characterization for Structural Elucidation

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic methods are paramount in piecing together the molecular puzzle of 3-Methylnonane-1,3-diol, from its basic connectivity to the three-dimensional arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be essential for confirming the carbon skeleton and determining the relative stereochemistry of the two stereocenters (at C1 and C3).

In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the protons attached to the chiral centers (CH-OH), the methylene groups of the nonane (B91170) chain, and the methyl groups. The chemical shifts and coupling constants of the protons on C1, C2, and C3 would be of particular interest for deducing the relative stereochemistry (syn or anti) of the diol.

¹³C NMR spectroscopy provides information on the number of distinct carbon environments. For this compound, ten unique carbon signals would be expected. The chemical shifts of the carbons bearing the hydroxyl groups (C1 and C3) are particularly diagnostic. A well-established method for determining the relative stereochemistry of 1,3-diols involves the formation of an acetonide derivative. The ¹³C NMR chemical shifts of the acetonide's methyl groups are indicative of the diol's stereochemistry; syn-1,3-diols typically show resonances around 19 and 30 ppm, while anti-1,3-diols exhibit signals in the 24-25 ppm range. univ-lemans.fruniv-lemans.fr

Hypothetical ¹³C NMR Data for this compound Acetonide Derivatives:

| Diastereomer | Acetonide Methyl Carbon Chemical Shifts (δ, ppm) | Acetal Carbon Chemical Shift (δ, ppm) |

| syn | ~19, ~30 | ~98.5 |

| anti | ~25 | ~100.5 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the exact molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. This technique can distinguish between compounds with the same nominal mass but different elemental compositions.

Under electron ionization (EI), the molecular ion of this compound would be expected to undergo characteristic fragmentation patterns. Common fragmentation pathways for aliphatic diols include the loss of water (M-18), cleavage of C-C bonds adjacent to the oxygen atoms, and rearrangements. The analysis of these fragment ions helps to confirm the structure of the molecule.

Predicted HRMS Fragmentation Data for this compound:

| Ion | Predicted m/z | Possible Formula | Description |

| [M]+ | 174.1620 | C₁₀H₂₂O₂ | Molecular Ion |

| [M-H₂O]+ | 156.1514 | C₁₀H₂₀O | Loss of water |

| [M-C₆H₁₃]+ | 87.0446 | C₄H₇O₂ | Cleavage of the C3-C4 bond |

| [CH(OH)CH₂CH₃]+ | 75.0446 | C₃H₇O₂ | Cleavage of the C3-C4 bond with hydrogen transfer |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the most prominent feature in the IR spectrum would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the hydroxyl groups due to hydrogen bonding. C-H stretching vibrations of the alkyl chain would appear in the 2850-3000 cm⁻¹ region. The C-O stretching vibrations would be observed in the 1000-1200 cm⁻¹ range.

Raman spectroscopy would also be sensitive to the C-C backbone vibrations of the nonane chain and would be less affected by the polar O-H bonds, thus providing complementary information to the IR spectrum.

Expected Vibrational Bands for this compound:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| O-H stretch (hydrogen-bonded) | 3200-3600 (broad) | IR |

| C-H stretch (alkyl) | 2850-3000 | IR, Raman |

| C-O stretch | 1000-1200 | IR, Raman |

| C-C stretch | 800-1200 | Raman |

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating this compound from reaction mixtures or natural extracts and for quantifying its presence.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and versatile technique for the analysis of volatile and semi-volatile compounds. For the analysis of this compound, derivatization is often necessary to increase its volatility and improve peak shape. Common derivatization agents for diols include silylating agents (e.g., BSTFA) or agents that form cyclic esters or ethers.

Once derivatized, the compound can be separated from other components in a mixture based on its boiling point and interaction with the GC column stationary phase. The mass spectrometer then provides mass spectral data for the eluting components, allowing for their identification and quantification. The retention time in the gas chromatogram is a characteristic property of the derivatized compound under specific analytical conditions.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the assessment of both the purity and the enantiomeric composition of chiral molecules such as this compound. This method offers high resolution, sensitivity, and reproducibility, making it an indispensable tool in synthetic chemistry, quality control, and stereoselective analysis. The separation is predicated on the differential partitioning of the analyte between a stationary phase and a mobile phase, with chiral HPLC employing a chiral stationary phase (CSP) to resolve enantiomers.

The determination of chemical purity is typically performed using a standard achiral stationary phase, such as C18, where separation is based on hydrophobicity. In contrast, the determination of enantiomeric excess (% ee) necessitates the use of a CSP. These specialized stationary phases create a chiral environment, leading to the formation of transient diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes result in different retention times for each enantiomer, allowing for their separation and quantification.

For a compound like this compound, which lacks a strong chromophore, derivatization with a UV-active agent or the use of a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) may be necessary for sensitive detection. However, for the purpose of illustrating a typical analytical approach, UV detection following derivatization is often a preferred method due to its high sensitivity and compatibility with a wide range of mobile phases.

Detailed Research Findings

In a representative analytical study, the purity and enantiomeric excess of a synthesized batch of this compound were determined using two distinct HPLC methods.

Purity Determination:

For the assessment of chemical purity, a reversed-phase HPLC method was developed. A C18 column was utilized with a mobile phase consisting of a gradient of acetonitrile and water. This method effectively separated this compound from potential impurities and starting materials. The purity of the main peak corresponding to the diol was determined by calculating the peak area percentage.

Enantiomeric Excess Determination:

The enantiomeric excess was determined using a chiral HPLC method. A polysaccharide-based chiral stationary phase, specifically a Chiralpak® AD-H column, was found to provide excellent resolution of the (R)- and (S)-enantiomers of this compound after derivatization to enhance UV detection. The mobile phase consisted of a mixture of n-hexane and isopropanol. The enantiomeric excess was calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

The following data tables present hypothetical but realistic results from such analyses.

Data Tables

Table 1: HPLC Method Parameters for Purity Determination of this compound

| Parameter | Value |

| Instrument | Agilent 1260 Infinity II HPLC |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

Table 2: Purity Analysis Data for a Representative Batch of this compound

| Peak No. | Retention Time (min) | Peak Area | Area % | Identity |

| 1 | 3.5 | 12,345 | 0.8 | Impurity A |

| 2 | 8.2 | 1,520,876 | 98.5 | This compound |

| 3 | 11.1 | 10,890 | 0.7 | Impurity B |

Table 3: Chiral HPLC Method Parameters for Enantiomeric Excess Determination of this compound (as benzoyl esters)

| Parameter | Value |

| Instrument | Shimadzu Prominence HPLC |

| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 230 nm |

| Injection Volume | 5 µL |

Table 4: Enantiomeric Excess Determination for a Chiral Synthesis of this compound

| Enantiomer | Retention Time (min) | Peak Area | Area % | Enantiomeric Excess (% ee) |

| (R)-3-Methylnonane-1,3-diol | 12.4 | 1,876,543 | 96.0 | 92.0 |

| (S)-3-Methylnonane-1,3-diol | 14.8 | 78,189 | 4.0 |

These illustrative data demonstrate the utility of HPLC in providing detailed characterization of the purity and stereochemical integrity of this compound, which is crucial for its application in research and development.

Occurrence, Biosynthesis, and Biotransformation Studies

Identification and Isolation from Natural Sources

While the direct isolation of 3-methylnonane-1,3-diol from natural sources is not extensively documented in scientific literature, evidence for its potential occurrence can be inferred from the identification of its parent alkane and other related diols in various biological matrices.

The un-functionalized parent compound, 3-methylnonane (B147189), has been identified as a volatile organic compound in the essential oils of several plant species. Notably, it has been reported in Angelica gigas and various St. John's Wort species, including Hypericum perforatum, Hypericum triquetrifolium, and Hypericum aviculariifolium. nih.govthegoodscentscompany.com The presence of this branched-chain alkane skeleton in plant tissues suggests that it could serve as a natural precursor for subsequent biological oxidation to form this compound.

Furthermore, other 1,3-diols have been successfully identified and isolated from plant extracts. For instance, enzymatic systems present in cider apples have been shown to produce 1,3-diol derivatives from the conversion of natural fatty acid precursors. This demonstrates a biological precedent for the formation of the 1,3-diol structure in plants.

| Compound | Natural Source (Genus/Species) | Matrix |

|---|---|---|

| 3-Methylnonane | Hypericum perforatum, H. triquetrifolium, H. aviculariifolium | Essential Oil |

| 3-Methylnonane | Angelica gigas | Essential Oil |

| 1,3-Diol Derivatives | Malus domestica (Cider Apples) | Fruit Homogenate |

The biotransformation of substrates during fermentation can lead to a wide array of novel compounds. While this compound has not been specifically identified in fermented products, the microbial production of other diols is well-established. For example, butane-2,3-diol and propane-1,3-diol are known fermentation products of various bacteria, including species from the genera Klebsiella, Enterobacter, and Lactobacillus, which are commonly found in the human gut and fermented foods. researchgate.net The metabolic activity of microorganisms in fermentation processes results in significant biochemical changes to the food matrix, including the enzymatic hydrolysis and transformation of lipids and other precursors that could potentially lead to the formation of branched-chain diols. mdpi.comnih.gov

Proposed Biosynthetic Pathways for Branched-Chain Diols

The biosynthesis of a branched-chain diol such as this compound is not elucidated through a single, well-defined pathway. However, a plausible route can be proposed based on established microbial metabolic capabilities, particularly the enzymatic oxidation of hydrocarbons. researchgate.net

A likely pathway would begin with the parent hydrocarbon, 3-methylnonane. This precursor would undergo two distinct hydroxylation events catalyzed by monooxygenase enzymes, such as those from the cytochrome P450 (CYP) or AlkB families, which are widespread in microorganisms. nih.gov

Subterminal Oxidation: The first step would involve the oxidation of the carbon at the 3-position of the nonane (B91170) chain. This subterminal hydroxylation would convert 3-methylnonane into 3-methylnonan-3-ol (B1581075). This type of reaction has been observed in various bacteria, including species of Gordonia and Pseudomonas, which can oxidize alkanes at positions other than the terminal carbon. nih.gov

Terminal Oxidation: The second step would be the hydroxylation of the terminal methyl group at the 1-position. Enzymes like AlkB-type alkane hydroxylases are well-known for catalyzing the terminal oxidation of n-alkanes to produce primary alcohols. mdpi.com This reaction would convert 3-methylnonan-3-ol into the final product, this compound.

This proposed pathway contrasts with the biosynthesis of simpler, linear diols like 1,3-propanediol, which can be produced from glycerol (B35011) via the action of glycerol dehydratase and propanediol (B1597323) oxidoreductase. For more complex, branched-chain diols, engineered microbial pathways often start from branched-chain amino acids, which are converted through a series of enzymatic steps involving synthases, decarboxylases, and reductases to yield the final diol product. nih.govresearchgate.net

| Step | Precursor | Product | Proposed Enzyme Class | Reaction Type |

|---|---|---|---|---|

| 1 | 3-Methylnonane | 3-Methylnonan-3-ol | Alkane Monooxygenase (e.g., P450, AlkB) | Subterminal C-H Hydroxylation |

| 2 | 3-Methylnonan-3-ol | This compound | Alkane Monooxygenase (e.g., AlkB) | Terminal C-H Hydroxylation |

Microbial and Enzymatic Biotransformations of Related Compounds

The production of this compound can be envisioned through the biotransformation of its parent alkane using whole microbial cells or isolated enzymes. Numerous microorganisms are known to possess robust alkane hydroxylase systems capable of oxidizing a wide range of hydrocarbon substrates, including branched and long-chain alkanes. nih.gov

The key to forming this compound lies in the regioselectivity of the hydroxylation enzymes. The process would require a combination of subterminal and terminal oxidation activities.

Alkane Hydroxylases (AHs): These are the primary enzymes responsible for the initial oxidation of alkanes. The most studied families are the integral-membrane alkane monooxygenases (AlkB) and the cytochrome P450 monooxygenases (CYP153 family). nih.gov While many AlkB systems specialize in the terminal hydroxylation of medium-chain alkanes (C10-C16), some microorganisms have evolved enzymes capable of attacking subterminal carbons. nih.gov

Microbial Hosts: Bacteria from genera such as Rhodococcus, Pseudomonas, Acinetobacter, and Geobacillus have been identified as potent alkane degraders. mdpi.com For instance, Rhodococcus species are known to possess multiple alkB homologous genes, providing them with the versatility to oxidize a broad range of alkanes. mdpi.com Similarly, some yeast P450 enzymes can catalyze not only the initial terminal hydroxylation of alkanes but also subsequent oxidation steps. researchgate.net

A biotransformation process would involve selecting a microorganism or enzyme system with the desired regioselectivity to perform sequential hydroxylations on the 3-methylnonane substrate to yield the target diol.

| Microorganism Genus | Key Enzyme System(s) | Relevant Transformation | Substrate Range Example |

|---|---|---|---|

| Pseudomonas | AlkB-type Monooxygenase | Terminal & Subterminal Oxidation | C5-C12 n-alkanes |

| Rhodococcus | Multiple AlkB Homologs | Terminal Oxidation | Long-chain n-alkanes (C16-C36) |

| Geobacillus | LadA-type Monooxygenase | Terminal Oxidation | Long-chain n-alkanes (C15-C36) |

| Gordonia | Alkane Hydroxylase | Subterminal Oxidation | Propane |

| Yeast (various) | Cytochrome P450 | Terminal Oxidation (ω-hydroxylation) | Long-chain n-alkanes, fatty acids |

Applications in Advanced Materials and Chemical Intermediates

Role as Key Chemical Intermediates in Complex Organic Synthesis

Chiral 1,3-diols are highly valued as building blocks in the stereoselective synthesis of complex organic molecules, including natural products and biologically active compounds. acs.orgresearchgate.net The structural motif of a 1,3-diol is prevalent in many polyketide-derived natural products. researchgate.net The synthesis of enantiomerically pure 1,3-diols is a critical step in the development of new pharmaceuticals and agrochemicals. acs.org

While specific research on 3-methylnonane-1,3-diol as a synthetic intermediate is not extensively documented, the broader class of chiral long-chain 1,3-diols is known to be crucial in constructing stereochemically complex molecules. acs.orgresearchgate.net For instance, the synthesis of (R)-1,3-nonanediol, a closely related compound, has been established as a key intermediate for the production of optically active natural products. researchgate.net This underscores the potential of this compound, with its additional methyl group providing another stereocenter, to serve as a versatile chiral synthon. The synthesis of such chiral diols can be achieved through various methods, including asymmetric aldol (B89426) reactions followed by reduction. acs.org The resulting chiral diols can then be utilized as starting materials or key intermediates in the total synthesis of a wide array of biologically active molecules. acs.org

Monomeric Units in Polymer Science and Macromolecular Engineering

Diols are fundamental monomers in the production of a wide range of polymers, most notably polyesters and polyurethanes. specialchem.com The properties of these polymers can be systematically tuned by altering the structure of the diol monomer. rsc.orgmdpi.com The incorporation of long-chain diols, for example, can influence the thermal and mechanical properties of the resulting polyester (B1180765). mdpi.com

The use of branched diols, such as this compound, is a strategy to modify polymer characteristics. The introduction of side chains on the diol monomer can disrupt polymer chain packing, leading to changes in properties like the glass transition temperature (Tg). rsc.org For instance, polyesters synthesized from secondary diols tend to exhibit higher glass transition temperatures compared to those made from their primary diol counterparts. rsc.org Research on bio-based monomers has shown that longer chain diols can lead to higher molecular weight polymers, particularly through transesterification processes. rsc.org Although specific polymerization studies involving this compound are not widely reported, its structure suggests it could be a valuable monomer for creating polyesters and polyurethanes with tailored flexibility, thermal stability, and other performance characteristics. specialchem.comspecialchem.com

Below is a table illustrating the general effect of diol structure on polyester properties, which can be extrapolated to understand the potential impact of incorporating this compound.

| Diol Structure | Expected Impact on Polyester Properties |

| Linear, short-chain (e.g., Ethylene Glycol) | Higher melting point and crystallinity |

| Linear, long-chain (e.g., 1,6-Hexanediol) | Increased flexibility, lower melting point |

| Branched (e.g., this compound) | Reduced crystallinity, lower melting point, potentially higher Tg |

| Cyclic (e.g., Cyclohexanedimethanol) | Increased rigidity and Tg |

Precursors for the Synthesis of Specialty Chemicals and Functional Materials

Beyond its role in polymerization, this compound can serve as a precursor for a variety of specialty chemicals and functional materials. The two hydroxyl groups offer reactive sites for various chemical transformations, such as esterification and etherification. google.comdocumentsdelivered.com

The synthesis of specialty esters from 1,3-diols is a notable application. For example, monoesters of 1,3-diols are utilized as film-forming agents in aqueous paint compositions due to their good hydrolytic stability. google.com The esterification can be selectively controlled to produce mono- or diesters, depending on the reaction conditions and the ratio of reactants. google.com The long, branched alkyl chain of this compound could lead to esters with interesting properties, such as improved solubility in organic media or specific plasticizing effects.

Furthermore, long-chain alkyl ethers of diols are another class of specialty chemicals that can be synthesized. documentsdelivered.com These ether lipids can have unique physical and chemical properties. The Williamson ether synthesis is a common method for preparing ethers from alcohols. youtube.com By reacting this compound with appropriate alkylating agents, a range of specialty ethers with potential applications in areas such as surfactants or lubricants could be developed. The synthesis of functional materials, such as those with specific photoactive or conductive properties, often relies on the design of novel molecular building blocks, and diols like this compound could contribute to this field.

Q & A

Q. What are the optimal synthetic routes for 3-Methylnonane-1,3-diol, and how can purity be validated?

Synthesis typically involves multi-step alkylation or hydroxylation of precursor alkanes. For example, bromination of a methyl-substituted nonane followed by hydrolysis under controlled pH (e.g., using silver sulfate) can yield the diol. Purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to detect residual solvents or intermediates. NMR spectroscopy (¹H/¹³C) is critical to confirm stereochemical integrity .

Q. How can structural elucidation of this compound be performed to resolve ambiguities in hydroxyl group positioning?

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for resolving spatial proximity of hydroxyl groups. X-ray crystallography is preferred for definitive confirmation, though crystallization challenges may require derivatization (e.g., acetylation) to enhance crystal stability .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection at 210 nm (for diol absorption) or derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) for fluorescence detection improves sensitivity. Calibration curves must account for matrix effects, validated via spike-recovery experiments .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound in cancer cell lines be resolved?

Discrepancies may arise from differential cell membrane permeability or metabolic degradation. Standardize assays using isotopically labeled this compound (e.g., deuterated analogs) to track intracellular uptake via LC-MS. Pair with flow cytometry to correlate apoptosis rates (Annexin V/PI staining) with dose-response curves .

Q. What experimental strategies mitigate solvent interference in studying this compound’s hydrogen-bonding capacity?

Use solvent-free techniques like Raman jet spectroscopy to analyze hydrogen-bond networks. Computational modeling (DFT or MD simulations) can predict solvent effects on hydroxyl group reactivity. Cross-validate with IR spectroscopy in inert matrices (e.g., argon gas phase) .

Q. How does stereochemistry influence this compound’s interaction with lipid bilayers, and how can this be experimentally probed?

Synthesize enantiomerically pure isomers via chiral catalysts (e.g., BINOL-based systems). Use surface plasmon resonance (SPR) to measure binding kinetics with synthetic lipid monolayers. Compare results with molecular dynamics simulations to map steric effects on membrane penetration .

Methodological Challenges

Q. What protocols address the environmental persistence of this compound in wastewater systems?

Conduct biodegradation assays using OECD 301F (manometric respirometry) with activated sludge inocula. Monitor degradation intermediates via LC-QTOF-MS. If persistence is confirmed, evaluate advanced oxidation processes (e.g., ozonation) for remediation .

Q. How can researchers reconcile conflicting thermal stability data for this compound in polymer applications?

Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to isolate oxidation effects. Pair with differential scanning calorimetry (DSC) to detect glass transition temperatures (Tg) influenced by diol plasticizer content. Reproducibility requires strict humidity control during testing .

Safety and Compliance

Q. What safety protocols are critical for handling this compound given its structural similarity to carcinogenic diols?

Classify as a Group 2B carcinogen (IARC guidelines) until toxicological studies confirm safety. Use fume hoods for synthesis, and enforce PPE (nitrile gloves, goggles). Monitor airborne concentrations via OSHA Method 58 for diol vapors .

Data Reproducibility

Q. How can batch-to-batch variability in this compound synthesis be minimized for pharmacological studies?

Implement quality-by-design (QbD) principles: Define critical process parameters (CPPs) like reaction temperature (±2°C) and stirring rate. Use design-of-experiments (DoE) software (e.g., JMP) to optimize yields. Certify batches via third-party NMR validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.